molecular formula C7H13N B13355530 Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine

Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine

Cat. No.: B13355530
M. Wt: 111.18 g/mol
InChI Key: XOWHWAQWVZMRDS-RNFRBKRXSA-N
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Description

Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine is a chiral amine compound with a unique structure characterized by a cyclohexene ring substituted with a methyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the methyl and amine groups.

    Amination: The amine group is introduced via a reductive amination reaction. This involves the reaction of the methylated cyclohexene with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring using hydrogen gas and a palladium catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Cyclohexane derivatives.

    Substitution: Secondary or tertiary amines.

Scientific Research Applications

Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, trans-: Similar structure but with an alcohol group instead of an amine.

    (1R,6R)-6-Isopropyl-3-methylcyclohex-2-enol: Another similar compound with an isopropyl group.

Uniqueness

This detailed overview provides a comprehensive understanding of Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

(1R,6R)-6-methylcyclohex-3-en-1-amine

InChI

InChI=1S/C7H13N/c1-6-4-2-3-5-7(6)8/h2-3,6-7H,4-5,8H2,1H3/t6-,7-/m1/s1

InChI Key

XOWHWAQWVZMRDS-RNFRBKRXSA-N

Isomeric SMILES

C[C@@H]1CC=CC[C@H]1N

Canonical SMILES

CC1CC=CCC1N

Origin of Product

United States

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